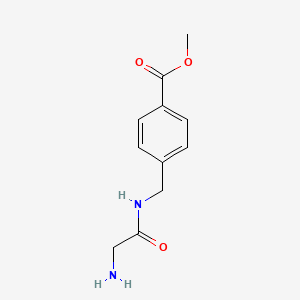
6-Isopropoxy-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group and the isopropoxy substituent in this compound makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-5-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the nitration of 6-isopropoxy-1H-indazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the indazole ring.
Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-nitrobenzaldehyde with isopropoxyamine followed by cyclization can yield this compound. This method may require the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-5-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, strong bases (e.g., sodium hydride).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Isopropoxy-5-amino-1H-indazole.
Substitution: Various substituted indazole derivatives.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Isopropoxy-5-nitro-1H-indazole depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
6-Isopropoxy-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:
5-Nitro-1H-indazole: Lacks the isopropoxy group, which may result in different biological activities and chemical reactivity.
6-Methoxy-5-nitro-1H-indazole: Contains a methoxy group instead of an isopropoxy group, which can influence its solubility and interaction with biological targets.
6-Isopropoxy-1H-indazole: Lacks the nitro group, which may affect its chemical reactivity and biological properties.
The presence of both the isopropoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-nitro-6-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C10H11N3O3/c1-6(2)16-10-4-8-7(5-11-12-8)3-9(10)13(14)15/h3-6H,1-2H3,(H,11,12) |
InChI Key |
MDLTVYZCSSUQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


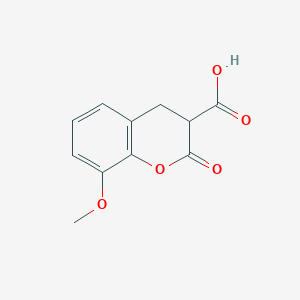
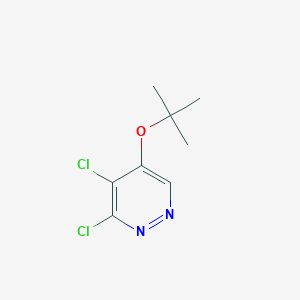
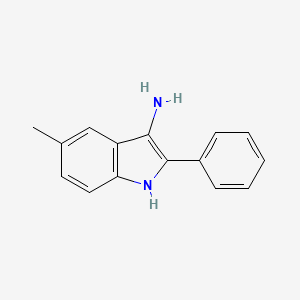


![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)

![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)
![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

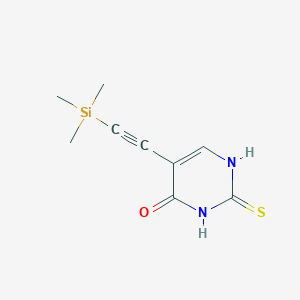
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)

